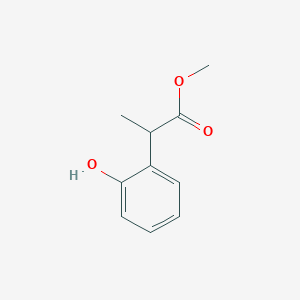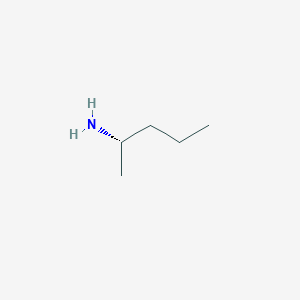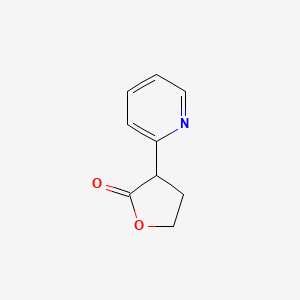
7-Methyl-benzothiazole-2-thiol
Overview
Description
7-Methyl-benzothiazole-2-thiol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a methyl group at the 7th position and a thiol group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-benzothiazole-2-thiol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with methyl ketones or aldehydes under acidic conditions. Another approach includes the cyclization of 2-mercaptoaniline with methyl-substituted acid chlorides .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation techniques, which offer shorter reaction times and higher yields compared to conventional methods . Additionally, one-pot multicomponent reactions and molecular hybridization techniques are also utilized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-benzothiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiol group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzothiazoles
Scientific Research Applications
7-Methyl-benzothiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 7-Methyl-benzothiazole-2-thiol involves its interaction with various molecular targets. In cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell survival pathways, such as BCL-2 . The compound’s thiol group allows it to form covalent bonds with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Similar structure but lacks the methyl group at the 7th position.
Benzothiazole-2-thiol: Similar structure but lacks the methyl group.
7-Methylbenzothiazole: Similar structure but lacks the thiol group.
Uniqueness
7-Methyl-benzothiazole-2-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The methyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes, while the thiol group allows for covalent interactions with target proteins .
Properties
IUPAC Name |
7-methyl-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYMKCJLRXOQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyloxazolo[5,4-c]pyridine](/img/structure/B3181051.png)
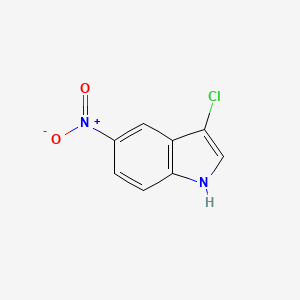
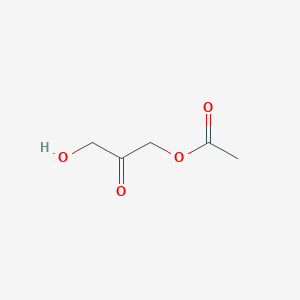
![1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-](/img/structure/B3181076.png)
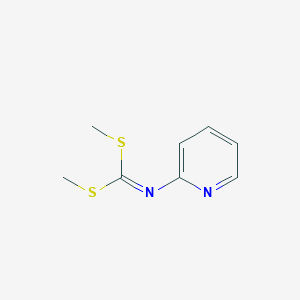
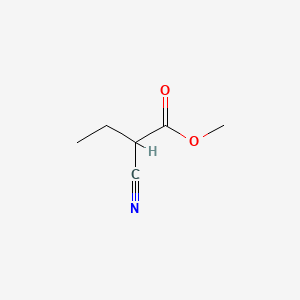
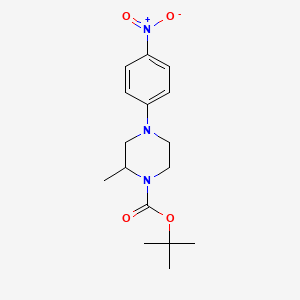
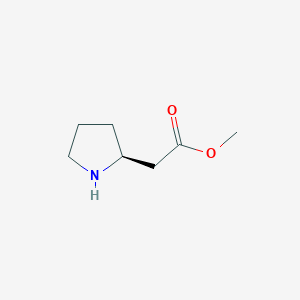
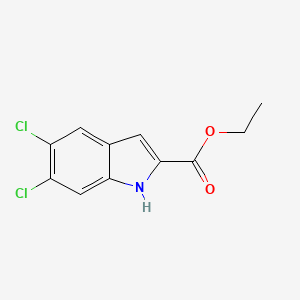
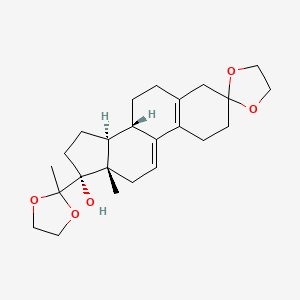
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride](/img/structure/B3181124.png)
